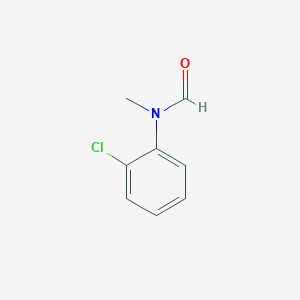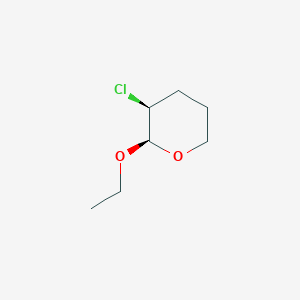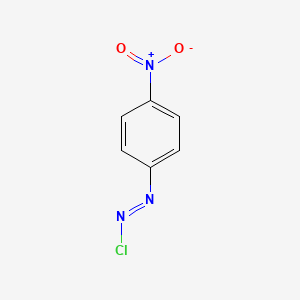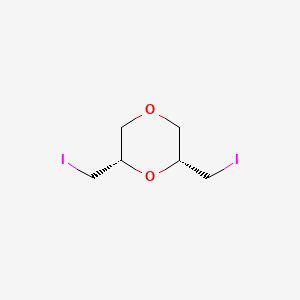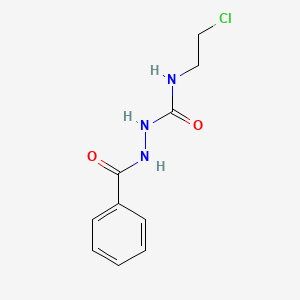
Ethenyl 3-ethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenyl 3-ethoxypropanoate can be synthesized through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate typically ranges from 3:1 to 100:1. An anion exchange resin is often used as the catalyst, which accounts for 0.1% to 20% of the weight of ethyl acrylate . The reaction is carried out in a tubular reactor under mild conditions, which minimizes side reactions and allows for the recycling and regeneration of the catalyst.
Industrial Production Methods: In industrial settings, the production of ethyl 3-ethoxypropanoate involves continuous processes that simplify the separation and purification steps. The reaction mixture is passed through a fixed-bed reactor, where the catalyst is fixed. The reaction temperature is controlled at around 28 ± 2 degrees Celsius, and the product is collected through rectification to achieve a purity of 99% .
Analyse Chemischer Reaktionen
Types of Reactions: Ethenyl 3-ethoxypropanoate, being an ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-ethoxypropanoic acid and ethanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-ethoxypropanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-ethoxypropanol.
Wissenschaftliche Forschungsanwendungen
Ethenyl 3-ethoxypropanoate has several applications in scientific research and industry:
Biology: Employed in the preparation of polymers and coatings, which are used in various biological applications.
Medicine: Utilized in the development of new pharmaceuticals and drug delivery systems.
Industry: Widely used in paints, coatings, and as a solvent for various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its solvency properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester used as a solvent with a similar molecular structure but different solvency properties.
Propyl acetate: Similar in structure but with a longer carbon chain, affecting its boiling point and solvency.
Butyl acetate: Used in similar applications but has a higher boiling point and different solvency characteristics.
Uniqueness: Ethenyl 3-ethoxypropanoate is unique due to its specific balance of solvency, boiling point, and reactivity. Its ability to dissolve a wide range of compounds while maintaining a relatively low boiling point makes it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
14198-95-9 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethenyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
ZUVQWYGIXNSGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
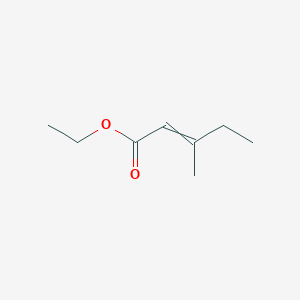
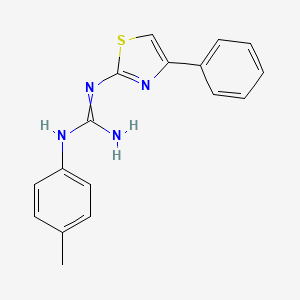
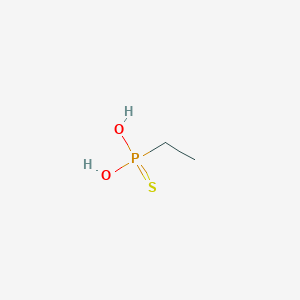
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
